molecular formula C16H12ClN3OS2 B2515082 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide CAS No. 393566-47-7

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide

Cat. No.: B2515082
CAS No.: 393566-47-7
M. Wt: 361.86
InChI Key: UJVPFHAKXCHFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzylthio group at position 5 and a 3-chlorobenzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

This compound has garnered attention as a dual inhibitor of abl and src tyrosine kinases, critical targets in cancer therapy due to their roles in cell proliferation and survival . Studies by Maurizio Botta and colleagues highlighted its structural significance in designing derivatives with potent anticancer activity against breast (MDA-MB-231), prostate (PC3), and glioblastoma (U87) cell lines .

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS2/c17-13-8-4-7-12(9-13)14(21)18-15-19-20-16(23-15)22-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVPFHAKXCHFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the benzylthio and chlorobenzamide groups. One common synthetic route involves the cyclization of thiosemicarbazide with appropriate reagents to form the thiadiazole ring. The benzylthio group can be introduced through nucleophilic substitution reactions, and the chlorobenzamide group can be attached using standard amide coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions are commonly employed

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide involves several steps that typically include the preparation of the thiadiazole core followed by acylation to form the final amide structure. The compound has been characterized using various techniques including X-ray crystallography, which provides insights into its molecular geometry and interactions.

Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several derivatives and evaluated their activity against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.

Case Study: Cytotoxicity Evaluation

In vitro assessments revealed that certain derivatives demonstrated IC50 values significantly lower than that of sorafenib, a well-known anticancer drug. Specifically:

  • Compound 5d : IC50 = 0.37 µM against HeLa cells
  • Compound 5g : IC50 = 0.73 µM against HeLa cells
  • Compound 5k : IC50 = 0.95 µM against HeLa cells

These findings indicate a promising therapeutic potential for these compounds in oncology .

Herbicidal Activity

In addition to its anticancer properties, compounds containing the thiadiazole moiety have been investigated for their herbicidal activities. Research indicates that certain derivatives show effective weed control properties comparable to established herbicides.

Case Study: Herbicidal Efficacy

A patent describes the use of thiadiazole derivatives as selective weed killers in agricultural applications. The acylated urea compounds derived from thiadiazoles exhibited higher herbicidal potency than traditional herbicides like 1,1-dimethyl-3-benzoyl-3-(3,4-dichlorophenyl)-urea . This suggests potential applications in crop management and agriculture.

Mechanism of Action

The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of matrix metalloproteinases, which are involved in cancer progression and metastasis .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent on Thiadiazole (Position 5) Amide Substituent Biological Activity Melting Point (°C) Yield (%) Reference
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide Benzylthio 3-Chlorobenzamide Tyrosine kinase inhibition Not reported Not reported
3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 313973-32-9) Methyl 3-Chlorobenzamide Not explicitly reported Not reported Not reported
N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide 1-Adamantyl 3-Chlorobenzamide Not explicitly reported Not reported Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5j) 4-Chlorobenzylthio 2-(2-Isopropylphenoxy)acetamide Antimicrobial 138–140 82
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio 2-(2-Methoxyphenoxy)acetamide Antimicrobial 135–136 85
2-(5-Benzyl-6-thioxo-thiadiazinan-3-yl)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide (6b) Benzylthio Thiadiazinan-3-yl acetamide Antimicrobial 160–162 79

Key Observations:

Substituent Lipophilicity: The benzylthio group in the target compound and its analogues (e.g., 5m, 6b) enhances lipophilicity compared to smaller substituents like methyl (CAS 313973-32-9) or bulky adamantyl groups . This may improve cellular uptake and bioavailability .

Biological Activity: Anticancer Activity: The target compound’s tyrosine kinase inhibition contrasts with analogues like 5m and 6b, which are optimized for antimicrobial activity .

Synthetic Efficiency :

  • Compounds with benzylthio groups (e.g., 5m, 6b) generally exhibit higher yields (79–85%) compared to those with ethylthio or methylthio substituents (68–78%), suggesting favorable reaction kinetics for benzylthio incorporation .

Physicochemical Properties

Table 2: Molecular Weight and Formula Comparison

Compound Name Molecular Formula Molecular Weight (g/mol)
This compound C₁₆H₁₂ClN₃OS₂ 369.87
3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 313973-32-9) C₁₀H₈ClN₃OS 253.71
N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide C₁₉H₂₀ClN₃OS 373.90
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5j) C₂₁H₂₁ClN₃O₂S₂ 454.99
  • Molecular Weight : The target compound (369.87 g/mol) is intermediate in size between smaller methyl-substituted analogues (253.71 g/mol) and bulkier adamantyl derivatives (373.90 g/mol). Larger molecules like 5j (454.99 g/mol) may face challenges in solubility .

Biological Activity

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological evaluations, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiadiazole ring, a benzylthio group, and a chlorobenzamide moiety. Its molecular formula is C16H12ClN3OS2C_{16}H_{12}ClN_{3}OS_{2} with a molecular weight of 361.86 g/mol. The structural features contribute to its biological activity, particularly in targeting specific cellular pathways in cancer cells.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Thiadiazole : The initial step includes the synthesis of the thiadiazole ring via cyclization reactions involving thiosemicarbazides.
  • Benzylthio Group Introduction : The benzylthio group is introduced through nucleophilic substitution reactions.
  • Chlorobenzamide Formation : The final step involves acylation to attach the chlorobenzamide moiety.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines:

  • In Vitro Studies : In vitro assays demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). For example, a study reported an IC50 value of 0.73 µM against HeLa cells, indicating potent activity compared to standard drugs like sorafenib with an IC50 of 7.91 µM .
  • Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells and causes cell cycle arrest at the sub-G1 phase. This suggests that it may trigger programmed cell death pathways effectively .

Case Studies and Research Findings

  • Study on Antitumor Activity : A comprehensive study highlighted the synthesis and crystal structure of this compound, confirming its antitumor activity through various assays . The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis.
  • Structure-Activity Relationship (SAR) : Research has shown that modifications on the thiadiazole ring and substituents on the benzene rings significantly influence biological activity. For instance, derivatives with fluorine substitutions exhibited enhanced potency .

Data Tables

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa0.73Apoptosis induction
SorafenibHeLa7.91Apoptosis induction

Q & A

Q. What are the standard synthetic routes for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide?

The compound is synthesized via multi-step protocols involving:

  • Step 1 : Formation of the thiadiazole core through cyclization of thiosemicarbazide derivatives with POCl₃ or other acylating agents (e.g., 3-chlorobenzoyl chloride) under reflux conditions .
  • Step 2 : Introduction of the benzylthio group at the 5-position of the thiadiazole ring via nucleophilic substitution or coupling reactions. For example, reacting 5-mercapto-1,3,4-thiadiazole intermediates with benzyl halides in acetone or DMF using K₂CO₃ as a base .
  • Purification : Recrystallization from ethanol or DMSO/water mixtures, validated by TLC and melting point analysis .

Q. How is the compound characterized post-synthesis?

Key analytical methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm substituent positions and purity .
    • FT-IR (KBr pellets) to identify functional groups (e.g., amide C=O at ~1650 cm⁻¹, thiadiazole C-S at ~680 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₂ClN₃OS₂) .
  • Elemental Analysis : Confirmation of C, H, N, S percentages within ±0.4% theoretical values .

Q. What initial biological activities have been reported for this compound?

  • Anticancer Activity : In vitro cytotoxicity against breast cancer (MDA-MB-231), prostate cancer (PC3), and glioblastoma (U87) cell lines, with IC₅₀ values ranging from 8–25 µM .
  • Kinase Inhibition : Dual inhibition of abl/src tyrosine kinases at nanomolar concentrations, suggesting a mechanism involving ATP-binding pocket disruption .
  • Apoptosis Induction : Activation of caspase-3/7 and PARP cleavage observed in treated cells .

Advanced Research Questions

Q. How do structural modifications influence the compound’s anticancer activity (SAR)?

  • Benzylthio Group : Replacement with smaller alkylthio groups (e.g., methylthio) reduces activity, highlighting the importance of aromatic π-π interactions .
  • 3-Chlorobenzamide Substitution : Fluorine or methoxy groups at the meta position enhance potency, likely due to improved target binding or solubility .
  • Thiadiazole Core : Oxadiazole or triazole analogs show reduced efficacy, emphasizing the thiadiazole ring’s role in stabilizing target interactions .

Q. What in vitro models are used to evaluate efficacy, and how are contradictions addressed?

  • Cell Lines : Standardized panels (e.g., NCI-60) and patient-derived xenograft (PDX) models validate specificity .
  • Contradiction Management : Discrepancies between cytotoxicity and kinase inhibition data (e.g., high IC₅₀ but low kinase IC₅₀) are resolved via:
    • Off-Target Profiling : Screening against unrelated kinases (e.g., EGFR, VEGFR) .
    • Metabolic Stability Tests : Liver microsome assays to identify rapid degradation in certain models .

Q. Are there molecular docking studies predicting target interactions?

  • Software : AutoDock Vina or Schrödinger Suite for docking into abl/src kinase domains (PDB: 2HYY, 1Y57) .
  • Key Interactions :
    • Hydrogen bonding between the amide carbonyl and kinase hinge region (e.g., Met318 in abl).
    • Hydrophobic contacts with benzylthio and chlorophenyl groups in the ATP-binding pocket .
  • Validation : Correlation of docking scores (ΔG < -9 kcal/mol) with experimental IC₅₀ values .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Optimization :
    • Solubility Enhancement : Co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .
    • Metabolic Stability : Deuteration of labile protons or prodrug strategies (e.g., esterification) .
  • Toxicology Profiling : Acute toxicity studies in rodents to identify dose-limiting organ toxicities .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Salt Formation : Hydrochloride salts increase aqueous solubility (e.g., from 0.2 mg/mL to 1.5 mg/mL) .
  • Lipid-Based Carriers : Encapsulation in liposomes or micelles to enhance plasma half-life .
  • Prodrug Design : Phosphate esters or glycoside conjugates for targeted release in tumor microenvironments .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReagentsSolventTemperatureYield (%)Reference
5-Benzylthio-1,3,4-thiadiazol-2-amineBenzyl bromide, K₂CO₃AcetoneReflux78
3-Chlorobenzoyl chloride derivativePOCl₃, DMFPyridine0–5°C85

Q. Table 2. Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC₅₀ (µM)AssayReference
MDA-MB-23112.3 ± 1.2MTT
PC318.7 ± 2.1SRB
U878.9 ± 0.9ATP-lite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.